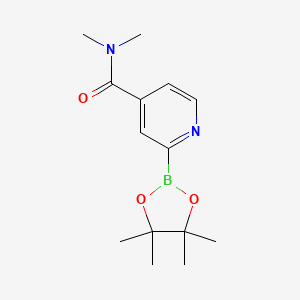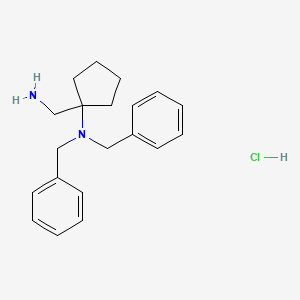![molecular formula C16H30NO6P B14040217 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- is a complex organic compound with the molecular formula C16H32NO6P and a molecular weight of 365.4 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds to 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- include:
- 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, 1,1-dimethylethyl ester, (4R)-
- 3-Oxazolidinecarboxylic acid, 4-ethenyl-2,2,4-trimethyl-, 1,1-dimethylethyl ester, (4R)- These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- lies in its specific diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C16H30NO6P |
|---|---|
Molecular Weight |
363.39 g/mol |
IUPAC Name |
tert-butyl (4R)-4-[(E)-2-diethoxyphosphorylethenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H30NO6P/c1-8-21-24(19,22-9-2)11-10-13-12-20-16(6,7)17(13)14(18)23-15(3,4)5/h10-11,13H,8-9,12H2,1-7H3/b11-10+/t13-/m1/s1 |
InChI Key |
BZQGFBWFTYUOHN-OCHBPSSRSA-N |
Isomeric SMILES |
CCOP(=O)(/C=C/[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C)OCC |
Canonical SMILES |
CCOP(=O)(C=CC1COC(N1C(=O)OC(C)(C)C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)

